2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid
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Overview
Description
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a naphthalene derivative is acylated with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: A simpler analog with a single methyl group on the benzoic acid core.
Naphthalene-1-carboxylic acid: A compound with a naphthalene moiety attached to a carboxylic acid group.
3-Methylnaphthalene: A naphthalene derivative with a methyl group substitution.
Uniqueness
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid is unique due to its combination of a benzoic acid core with a naphthalene moiety, providing distinct structural and chemical properties. This uniqueness can lead to specific interactions and applications that are not observed with simpler analogs.
Properties
CAS No. |
94465-22-2 |
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Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-methyl-6-(3-methylnaphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H16O3/c1-12-10-14-7-3-4-8-15(14)17(11-12)19(21)16-9-5-6-13(2)18(16)20(22)23/h3-11H,1-2H3,(H,22,23) |
InChI Key |
UCECPWGNUUZZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC3=CC=CC=C32)C)C(=O)O |
Origin of Product |
United States |
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